1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethanone group attached to the imidazole ring, which is further substituted with two ethyl groups. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Imidazole alcohols.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Imidazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(1H-Imidazol-2-yl)ethanone
- 2-(1H-Imidazol-1-yl)ethanol
- 1-(1-Methyl-1H-imidazol-2-yl)ethanone
Comparison: 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone is unique due to the presence of two ethyl groups, which can influence its chemical reactivity and biological activity. Compared to other imidazole derivatives, this compound may exhibit different solubility, stability, and interaction profiles with biological targets. These differences make it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2,3-diethylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-4-9-10-6-8(7(3)12)11(9)5-2/h6H,4-5H2,1-3H3 |
InChI Key |
SVGBKWCVGUCNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1CC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.